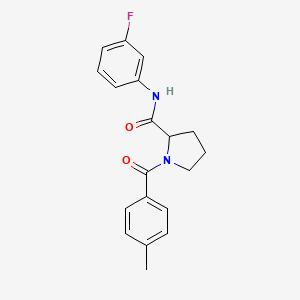![molecular formula C17H15N3O2S B6131418 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide, also known as MTA, is a synthetic compound that has shown promising results in scientific research. MTA belongs to the family of thiosemicarbazones, which are known for their anti-cancer and anti-viral properties.
Mecanismo De Acción
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide exerts its anti-cancer and anti-viral effects through multiple mechanisms. It has been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound also induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit HIV reverse transcriptase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of ribonucleotide reductase, which leads to a decrease in DNA synthesis. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit HIV replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide is its broad-spectrum anti-cancer and anti-viral properties. This compound has been shown to be effective against a variety of cancer cells and HIV. However, one limitation of this compound is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which limits its use in clinical settings.
Direcciones Futuras
There are several future directions for 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide research. One direction is to develop more potent and less toxic analogs of this compound. Another direction is to study the combination of this compound with other anti-cancer and anti-viral agents to enhance its efficacy. Additionally, the potential use of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases, could be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. This compound has broad-spectrum anti-cancer and anti-viral properties and exerts its effects through multiple mechanisms. While this compound has limitations, its potential use in clinical settings and future directions for research make it an exciting area of study.
Métodos De Síntesis
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide can be synthesized through a multistep process starting from 2-naphthylamine. The first step involves the acetylation of 2-naphthylamine to form N-1-naphthylacetamide. The second step involves the reaction of N-1-naphthylacetamide with thiosemicarbazide to form this compound.
Aplicaciones Científicas De Investigación
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, prostate, and leukemia. This compound has also been studied for its anti-viral properties, particularly against HIV.
Propiedades
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(21)20-17(18-11)23-10-16(22)19-14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAJDKQXWSSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)


![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)
